6-Chloro-5-cyano-2-methylnicotinic acid

Catalog No.
S12212165
CAS No.
898227-78-6
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-cyano-2-methylnicotinic acid

CAS Number

898227-78-6

Product Name

6-Chloro-5-cyano-2-methylnicotinic acid

IUPAC Name

6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c1-4-6(8(12)13)2-5(3-10)7(9)11-4/h2H,1H3,(H,12,13)

InChI Key

QSKFTQUGSUMVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)O

6-Chloro-5-cyano-2-methylnicotinic acid is a chemical compound with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom, a cyano group, and a carboxylic acid functional group on the nicotinic acid ring. The compound is identified by its CAS number 898227-78-6 and has garnered interest in various fields of research due to its unique structural features and potential applications in medicinal chemistry.

  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, leading to the formation of derivatives with altered biological properties.
  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄), which may enhance its pharmacological profile.
  • Hydrolysis Reactions: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, affecting the compound's solubility and reactivity in biological systems .

Research indicates that 6-chloro-5-cyano-2-methylnicotinic acid may exhibit various biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. Its mechanism of action is not fully understood but is believed to involve interaction with specific molecular targets within biological pathways, influenced by the presence of the cyano and chlorine groups.

The synthesis of 6-chloro-5-cyano-2-methylnicotinic acid typically involves multi-step processes. One common method includes:

  • Starting from methyl 5-cyano-2-methylnicotinate.
  • Reacting it with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures (around 110°C) for an extended period (approximately 24 hours).
  • This reaction introduces the chlorine atom while preserving the cyano and methyl ester functionalities.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production.

6-Chloro-5-cyano-2-methylnicotinic acid has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing various pharmaceuticals, potentially contributing to new therapeutic agents.
  • Agricultural Chemistry: The compound is explored for its use in developing agrochemicals, benefiting crop protection strategies.
  • Biological Research: Its unique structure makes it a subject of study for understanding molecular interactions in biological systems.

6-Chloro-5-cyano-2-methylnicotinic acid can be compared with several related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 6-chloro-5-cyano-2-methylnicotinateContains a methyl ester instead of a carboxylic acidMore lipophilic due to the ester group
Methyl 6-chloro-2-methylnicotinateLacks the cyano groupDifferent reactivity profile
Methyl 5-cyano-2-methylnicotinateLacks the chlorine atomMay exhibit different biological activities
Methyl 6-chloro-5-cyano-3-methylnicotinateContains a methyl group at position 3Alters steric hindrance affecting reactivity

The unique combination of chlorine, cyano, and carboxylic acid functionalities in 6-chloro-5-cyano-2-methylnicotinic acid distinguishes it from these similar compounds, potentially influencing its chemical behavior and biological activity .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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